REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6](C(C3C=CC(N(C)C)=CC=3)=C[N:10]=2)[N:7]=1.[OH-].[NH4+].[CH2:22](O)C>>[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:10])=[CH:4][C:3]=1[CH3:22] |f:1.2|
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Name
|
3,6-dichloro-4-methylpyridazine
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(=CN2)C2=CC=C(C=C2)N(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was sealed in a pressure bottle
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
purified by CombiFlash Companion
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(N=N1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |